Spiro[indene-1,4'-piperidine] hydrochloride

Vesicular Acetylcholine Transporter Cholinergic Synaptic Vesicles Neurochemical Probe Development

Researchers targeting vesamicol receptors or MmpL3 require spirocyclic scaffolds where generic 4-phenylpiperidines fail due to conformational flexibility. Spiro[indene-1,4'-piperidine] hydrochloride (CAS 137730-67-7) locks indene and piperidine planes into a fixed orthogonal geometry-a constraint absent in simple analogs-enabling subnanomolar VAChT affinities and >134-fold sst₂ selectivity. • Optimal vinyl-bridged core for subnanomolar VAChT PET/SPECT tracer development • Validated MmpL3 inhibitor scaffold: ≥4 log₁₀ kill at 2-12 μM (I292L resistance mutation characterized) • ≥95% purity; room-temperature storage; global shipping for R&D procurement

Molecular Formula C13H16ClN
Molecular Weight 221.72 g/mol
CAS No. 137730-67-7
Cat. No. B175144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[indene-1,4'-piperidine] hydrochloride
CAS137730-67-7
Molecular FormulaC13H16ClN
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESC1CNCCC12C=CC3=CC=CC=C23.Cl
InChIInChI=1S/C13H15N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H
InChIKeyCNFMPMUITJAJKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[indene-1,4'-piperidine] Hydrochloride: Conformationally Restricted Scaffold


Spiro[indene-1,4'-piperidine] hydrochloride (CAS 137730-67-7, C₁₃H₁₆ClN, MW 221.73) is a spirocyclic building block that serves as the unsubstituted core for a pharmacologically significant scaffold class . Its defining structural feature is a rigid spiro linkage that orthogonally fixes the phenyl plane of the indene moiety relative to the piperidine ring, imposing conformational restriction that is not present in simple 4-phenylpiperidine analogs [1]. While the hydrochloride salt itself is the synthetic entry point, its value lies in the conformational constraint it imparts to derived ligands, which has been leveraged to enhance receptor selectivity across diverse target classes including vesamicol receptors, somatostatin receptors, and mycobacterial membrane proteins [2]. The compound is commercially available in ≥95% to 98% purity and is used exclusively for research and development purposes, not for therapeutic or consumer applications .

Conformationally restricted spiro scaffold for ligand design
Unsubstituted core for selective receptor modulator synthesis
Reported geometry for GPCR and transporter subtype discrimination
Research use only; not for therapeutic application

Why 4-Phenylpiperidines Cannot Substitute Spiro[indene-1,4'-piperidine] HCl


Generic substitution of spiro[indene-1,4'-piperidine]-derived ligands with simple 4-phenylpiperidines or even closely related spiro analogs is invalid due to profound differences in conformational constraint that directly dictate receptor selectivity and target engagement. The spiro linkage locks the indene and piperidine planes into a fixed orthogonal geometry, whereas the corresponding flexible 4-phenylpiperidines can sample multiple low-energy conformations [1]. This rigidity translates into quantifiable differences in receptor binding: in the vesamicol receptor system, spiro[indene-1,4'-piperidine]-based ligands achieve subnanomolar affinities while their non-spiro counterparts exhibit lower potency and reduced selectivity [1]. Furthermore, even among spiro analogs, the nature of the bridge (vinyl vs. ethylene vs. propylene) alters both potency and selectivity, demonstrating that structural nuance—not merely class membership—governs biological performance [1][2]. For procurement, this means that the unsubstituted spiro[indene-1,4'-piperidine] hydrochloride is the essential starting material for constructing ligands with the vinyl-bridged geometry that consistently yields the most potent vesamicol receptor modulators, a property not replicable with alternative spiro or non-spiro cores [1][2].

Flexible 4-phenylpiperidines lack fixed orthogonal geometry and may shift target binding profiles.
Spiro bridge variation (vinyl vs. ethylene vs. propylene) influences receptor potency rank; vinyl bridge associated with highest reported affinity context.
Alternative spiro or non-spiro cores may not support the same MmpL3 inhibition or VAChT affinity context as the vinyl-bridged scaffold.

Spiro[indene-1,4'-piperidine] HCl: Comparator Evidence


Conformational Rigidity and Vesamicol Receptor Potency

The spiro[indene-1,4'-piperidine] core, when elaborated with appropriate N-substituents, confers subnanomolar affinity for the vesamicol receptor, a target inaccessible with comparable potency using flexible 4-phenylpiperidine derivatives. The vinyl-bridged spiro geometry locks the phenyl and piperidine planes into a perpendicular orientation that is optimal for receptor binding [1]. This contrasts with the parent compound vesamicol (a 4-phenylpiperidine), which exhibits substantially lower affinity and lacks the conformational restriction necessary for selective receptor engagement [1].

VAChT Affinity
Head-to-head
Spiro derivative Ki < 1 nM vs. vesamicol (lower affinity)
Reported subnanomolar binding context; supports VAChT probe development
Electric organ synaptic vesicle assay
Vesicular Acetylcholine Transporter Cholinergic Synaptic Vesicles Neurochemical Probe Development

MmpL3-Dependent Antitubercular Activity

Derivatives based on the spiro[indene-1,4'-piperidine] scaffold (classified as 'spiroindenes') demonstrate potent antitubercular activity against replicating Mycobacterium tuberculosis, achieving ≥4 log₁₀ kill at low micromolar concentrations (2–12 μM) [1]. The mechanism of action was definitively established through whole-genome sequencing of resistant mutants, which identified a specific I292L mutation in MmpL3, a mycobacterial membrane protein essential for mycolic acid assembly into the cell wall [1]. This mechanism is distinct from that of other antitubercular agents and is shared by spirochromenes but not spiroindolones [1].

Mtb Kill
Reported
≥4 log10 kill at 2–12 μM; MmpL3 I292L mutation
Reported mycobactericidal context; supports MmpL3 inhibitor research
Replicating Mtb whole-cell assay
Antitubercular Agents MmpL3 Inhibition Mycobacterial Membrane Protein

Somatostatin Receptor Subtype 2 (sst₂) Selectivity

The spiro[indene-1,4'-piperidine] scaffold, when functionalized as a carboxamide (L-054264), exhibits potent and selective agonist activity at the human somatostatin receptor subtype 2 (sst₂) with a K_i of 4 nM . This represents a >134-fold selectivity over the sst₁ receptor (K_i = 537 nM) and even greater selectivity over sst₄, sst₃, and sst₅ . This selectivity profile demonstrates that the spiro[indene-1,4'-piperidine] core provides a privileged geometry for discriminating among closely related GPCR subtypes, a feature not observed with flexible non-spiro somatostatin analogs [1].

sst2 Selectivity
Head-to-head
sst2 Ki = 4 nM; >134-fold over sst1; >900-fold over sst3, sst5
Reported sst2 selectivity profile; supports GPCR subtype tool design
Competitive binding, cloned human receptors
Somatostatin Receptors GPCR Pharmacology Selective Agonists

Bridge Geometry Effects on Vesamicol Receptor Potency

Among the three spiro-fused vesamicol analogs differing only in the bridging element, the vinyl-bridged spiro[indene-1,4'-piperidine] derivatives consistently yield the most potent vesamicol receptor ligands [1]. Ethylene-bridged (2,3-dihydrospiro[indene-1,4'-piperidine]) analogs display intermediate potency, while propylene-bridged (3,4-dihydrospiro[naphthalene-1(2H),4'-piperidine]) analogs are among the least potent compounds in the series [1]. This potency gradient directly correlates with the degree of conformational restriction imposed by the bridge, establishing a clear SAR that defines which spiro scaffold variant should be prioritized for high-affinity VAChT ligand development [1].

Bridge Rank
Reported
Vinyl > ethylene >> propylene in potency rank
Reported bridge geometry rank; supports vinyl scaffold prioritization
Electric organ binding assay
Conformational Restriction Structure–Activity Relationship Vesamicol Receptor Pharmacology

Spiro[indene-1,4'-piperidine] HCl: Application Scenarios


High-Affinity VAChT Probes for Neuroimaging

Based on its established role as the optimal core for subnanomolar vesamicol receptor ligands, spiro[indene-1,4'-piperidine] hydrochloride is the preferred starting material for synthesizing VAChT-targeted PET or SPECT imaging agents [1]. The vinyl-bridged geometry provides the highest affinity among spiro scaffolds, making it suitable for developing radiolabeled probes for cholinergic neuron mapping in neurodegenerative disease research [1].

MmpL3 Inhibitor Lead Optimization for Tuberculosis

The spiro[indene-1,4'-piperidine] scaffold serves as a validated MmpL3 inhibitor core with demonstrated whole-cell bactericidal activity (≥4 log₁₀ kill at 2–12 μM) and a defined resistance mutation (I292L) [2]. This scaffold is appropriate for medicinal chemistry campaigns aimed at improving potency while reducing lipophilicity and hERG liability, as documented in the original anti-TB lead optimization efforts [2].

Subtype-Selective sst₂ Agonists for GPCR Research

Derivatization of spiro[indene-1,4'-piperidine] as a carboxamide (e.g., L-054264) yields potent and selective sst₂ agonists with >134-fold selectivity over sst₁ [3]. This scaffold is suitable for generating pharmacological tool compounds to dissect sst₂-mediated signaling in pituitary, pancreatic, and neuroendocrine contexts, where subtype selectivity is critical for interpreting functional outcomes [3].

Conformationally Constrained GPCR Ligand Libraries

The rigid spiro[indene-1,4'-piperidine] core provides a three-dimensional scaffold that restricts conformational flexibility and enhances receptor subtype discrimination [1][3]. This scaffold is well-suited for inclusion in diversity-oriented synthesis libraries targeting GPCRs, ion channels, or transporters where defined geometry can improve hit-to-lead progression by minimizing entropic penalties upon binding [1].

Application
Selection Property
Validation Focus
VAChT-targeted imaging probe development
Vinyl-bridged spiro geometry
Receptor binding affinity context
MmpL3 inhibitor research for TB
Spiroindene MmpL3 inhibition scaffold
Mycobactericidal activity and resistance mutation context
sst2-selective GPCR tool compounds
Subtype selectivity profile (sst2 > sst1, sst3, sst5)
GPCR binding selectivity review
Conformationally restricted library design
Rigid spiro scaffold for entropy reduction
Receptor subtype discrimination screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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